Furo[2,3-g][1,3]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115422-75-8 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.144 |
IUPAC Name |
furo[2,3-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-6(3-4-11-8)9-7(1)10-5-12-9/h1-5H |
InChI Key |
ZZYJNUAUZDNLRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C3=C1N=CO3 |
Synonyms |
Furo[2,3-g]benzoxazole (9CI) |
Origin of Product |
United States |
Reaction Mechanisms and Selectivity in Furo 2,3 G 1 2 Benzoxazole Synthesis and Transformations
Mechanistic Pathways of Key Cyclization Reactions
One of the most common pathways to the benzoxazole (B165842) core is the condensation of a 2-aminophenol (B121084) with an aldehyde to form a Schiff base (or an analogous intermediate), followed by an oxidative cyclization step. In the context of Furo[2,3-g] researchgate.netsmolecule.combenzoxazole, this would typically involve a substituted benzofuran (B130515) bearing vicinal amino and hydroxyl groups (e.g., 6-amino-5-hydroxybenzofuran) as the starting material. The mechanism proceeds via nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration to form the imine. Subsequent intramolecular cyclization, involving the attack of the phenolic oxygen onto the imine carbon, and a final oxidation (aromatization) step yields the fused oxazole (B20620) ring. jsynthchem.com
An alternative powerful method for forming the oxazole ring is the intramolecular C-O cross-coupling of ortho-haloanilides. numberanalytics.com For the target molecule, this would translate to the cyclization of an N-(6-halobenzofuran-5-yl)amide. This reaction is often catalyzed by copper, and the mechanism is believed to proceed through an oxidative insertion of Cu(I) into the carbon-halogen bond, followed by intramolecular coordination of the amide oxygen and subsequent reductive elimination to form the C-O bond and regenerate the active catalyst. organic-chemistry.org
The formation of the furan (B31954) ring can also be approached from various mechanistic standpoints. Palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols is a known route to 2-benzylbenzofurans, proceeding via a regioselective 5-exo-trig intramolecular attack. organic-chemistry.org Multicomponent reactions offer another sophisticated approach. For instance, the synthesis of furo[2,3-f]chromenes has been achieved through a one-pot condensation of a hydroxycoumarin, an arylglyoxal, and Meldrum's acid, which proceeds through a series of Michael additions and an eventual acid-catalyzed cyclodehydration to form the furan ring. mdpi.com Domino processes, which involve a cascade of reactions, have been proposed for related systems like furo[3,2-g] researchgate.netorganic-chemistry.orgbenzoxazin-3-ones, involving steps such as Michael addition, intramolecular transesterification, and elimination in a single sequence. researchgate.net Such tandem strategies are highly efficient for building complex fused rings.
Regioselectivity and Stereoselectivity Control in Fused Ring Systems
Controlling selectivity is paramount when multiple reaction outcomes are possible. In the synthesis of furobenzoxazoles, this includes directing the fusion of the rings to the desired position (regioselectivity) and controlling the three-dimensional orientation of substituents (stereoselectivity).
Regioselectivity: The formation of the Furo[2,3-g] isomer over other possibilities, such as the angular Furo[3,2-f] or Furo[2,3-e] isomers, is determined by the constitution of the starting materials or the regioselectivity of the cyclization step. For example, starting with 6-amino-5-hydroxybenzofuran would lead specifically to the linear [2,3-g] fused system, whereas using 5-amino-6-hydroxybenzofuran would produce the angular [3,2-f] isomer. Control can also be exerted by manipulating reaction conditions. A notable example is the divergent synthesis of benzisoxazoles versus benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. organic-chemistry.org The pathway is directed by the reaction conditions: anhydrous conditions favor N-O bond formation to yield the benzisoxazole, while a sodium hypochlorite (B82951) (NaOCl) mediated process induces a rearrangement to form the benzoxazole. organic-chemistry.org This principle of "pathway switching" based on reagents is a key strategy for achieving regioselectivity. Similar regioselective control has been demonstrated in the synthesis of other fused systems, such as furo[3,4-b]carbazolones. nih.gov
Stereoselectivity: When chiral centers are present in the molecule, controlling their configuration is crucial. While the parent Furo[2,3-g] researchgate.netsmolecule.combenzoxazole is achiral, substituted derivatives may contain stereocenters. High levels of stereocontrol in the synthesis of related furo-fused systems have been achieved using modern catalytic methods. For example, the asymmetric synthesis of furo[2,3-b]pyrrole derivatives was accomplished with excellent enantioselectivity using a dual catalytic system of gold and a chiral BINOL-derived phosphoric acid. nih.gov The chiral acid catalyst orchestrates the approach of the reacting partners through non-covalent interactions, dictating the stereochemical outcome of the cycloaddition. nih.gov In another example, the stereoselective synthesis of trans-2-oxohexahydro-2H-furo[3,2-b]pyrroles was achieved via a samarium(II) iodide-mediated 5-exo-trig cyclization, which preferentially forms the trans-fused ring system. rsc.org These examples demonstrate that by selecting the appropriate chiral catalyst or reagent, specific stereoisomers of complex fused heterocycles can be selectively synthesized.
Rearrangement Reactions and Their Mechanistic Elucidation
Rearrangement reactions, where the molecular skeleton or functional groups are reorganized, are a powerful tool in organic synthesis and can be integral to the formation of complex heterocyclic structures. numberanalytics.comwiley-vch.de These reactions can provide access to target molecules from readily available precursors through unique bond-forming sequences. numberanalytics.com
A prominent example relevant to benzoxazole synthesis is the Beckmann rearrangement. libretexts.org This reaction typically converts an oxime, derived from a ketone, into an N-substituted amide under acidic conditions. wiley-vch.demvpsvktcollege.ac.in The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). wiley-vch.de This is followed by the migration of the alkyl or aryl group positioned anti to the leaving group, resulting in the formation of a nitrilium ion. wiley-vch.de Subsequent attack by water and tautomerization yields the final amide product. wiley-vch.de This reaction has been adapted for benzoxazole synthesis; for instance, a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines proceeds selectively to give 2-substituted benzoxazoles. organic-chemistry.org
Other classes of rearrangements, such as the Baeyer-Villiger oxidation (conversion of a ketone to an ester) and the Benzilic Acid rearrangement (conversion of a 1,2-diketone to an α-hydroxy carboxylic acid), represent fundamental transformations that could be employed in the synthesis of precursors for the Furo[2,3-g] researchgate.netsmolecule.combenzoxazole system. libretexts.org
The elucidation of complex reaction mechanisms, particularly those involving rearrangements, often relies on a combination of experimental evidence and theoretical calculations. A reported synthesis of unique benzoxazole derivatives involved a cascade of nucleophilic conjugate addition, dehydration, rearrangement, and intramolecular cyclization. sioc-journal.cn To understand this sequence, a possible mechanism was proposed based on the isolated products and intermediates, and its rationality was subsequently verified using Density Functional Theory (DFT) calculations. sioc-journal.cn Such computational studies help to map the energy landscape of the reaction and validate the proposed mechanistic steps. sioc-journal.cn
Role of Catalysts in Reaction Mechanisms
Catalysts are central to the efficient and selective synthesis of benzoxazoles and their fused derivatives, acting to lower the activation energy of key steps and steer the reaction toward the desired product. Their mechanisms of action are diverse and depend on the nature of the catalyst.
Lewis Acid Catalysts: Metal-based Lewis acids like CuI, ZnCl₂, and ZrO₂ play a critical role in many cyclization reactions. jsynthchem.comorganic-chemistry.orgmdpi.com Their primary function is to coordinate to and activate a carbonyl group (e.g., in an aldehyde), making it more electrophilic and susceptible to nucleophilic attack by the amino group of a 2-aminophenol precursor. jsynthchem.com In copper-catalyzed cyclizations of ortho-haloanilides, the mechanism is more complex, involving a proposed Cu(I)/Cu(III) catalytic cycle that facilitates the intramolecular C-O bond formation via oxidative addition and reductive elimination steps. organic-chemistry.org
Brønsted Acid Catalysts: Protic acids such as phosphoric acid (H₃PO₄) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) are also widely used. nih.govresearchgate.net They function by protonating functional groups to increase their reactivity. For example, in a Beckmann rearrangement, an acid catalyst protonates the oxime hydroxyl group to create a better leaving group, thereby initiating the rearrangement cascade. wiley-vch.de In another strategy, Tf₂O is used to activate a tertiary amide, which then readily reacts with a 2-aminophenol to form the benzoxazole ring. nih.gov
Nanocatalysts: Modern synthetic methods increasingly employ heterogeneous nanocatalysts, such as magnetic Fe₃O₄@SiO₂-SO₃H particles, for their high efficiency and recyclability. These often function as solid acid catalysts. The proposed mechanism for ZnO nanoparticle-catalyzed benzoxazole synthesis involves the reaction of a 2-aminophenol and an aldehyde on the surface of the nanoparticle. jsynthchem.com The catalyst facilitates the condensation and subsequent intramolecular cycloaddition, leading to the final product. jsynthchem.com The magnetic core of some nanocatalysts simplifies their removal from the reaction mixture but does not typically participate in the catalytic cycle itself.
Dual Catalytic Systems: Highly advanced syntheses may use multiple catalysts that work in concert to control different parts of a reaction sequence. In the asymmetric synthesis of furo[2,3-b]pyrroles, a dual system of a gold complex and a chiral phosphoric acid was employed. nih.gov The gold catalyst's role was to activate an alkyne for an initial cycloisomerization, while the chiral Brønsted acid activated an imine intermediate and controlled the stereochemistry of a subsequent cycloaddition, showcasing a sophisticated level of mechanistic control. nih.gov
Research Findings on Catalyst Performance in Benzoxazole Synthesis
| Catalyst System | Substrates | Conditions | Key Mechanistic Role | Reported Yield | Reference |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50–80 °C | Solid acid catalyst activates aldehyde carbonyl | Up to 92% | |
| CuI / 1,10-phenanthroline | ortho-Haloanilides | Microwave | Cu(I)/Cu(III) cycle for C-O bond formation | Good yields | organic-chemistry.org |
| ZnO Nanoparticles | 2-Aminophenol, Aldehydes | Ethanol (B145695), Room Temp. | Heterogeneous catalyst facilitates condensation and cyclization | 90-99% | jsynthchem.com |
| Tf₂O / 2-Fluoropyridine | Tertiary Amides, 2-Aminophenols | DCM, 0 °C to RT | Electrophilic activation of amide | Up to 99% | nih.gov |
| AuMe(JohnPhos) / Chiral Phosphoric Acid | 3-Butynamines, Glyoxylic acid, Anilines | Toluene, 40 °C | Dual catalysis: Au activates alkyne, CPA controls stereoselectivity | Excellent | nih.gov |
| NaOCl | ortho-Hydroxyaryl N-H ketimines | Dichloromethane | Mediates Beckmann-type rearrangement | Good yields | organic-chemistry.org |
Derivatization and Functionalization of the Furo 2,3 G 1 2 Benzoxazole Core
Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzene (B151609) ring of the benzoxazole system. The reactivity of the aromatic ring towards electrophiles is influenced by the electron-donating or electron-withdrawing nature of existing substituents.
The introduction of substituents onto the aromatic ring of a benzoxazole can be achieved through various electrophilic substitution reactions. These reactions typically proceed through the formation of a positively charged intermediate known as an arenium ion or sigma complex. nih.govlumenlearning.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.orgnptel.ac.in
For instance, nitration can be accomplished using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. lumenlearning.comlibretexts.org Halogenation, such as bromination or chlorination, often requires a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to polarize the halogen molecule and increase its electrophilicity. lumenlearning.comlibretexts.org
In the context of substituted benzoxazoles, the directing effects of the fused oxazole (B20620) ring and any existing substituents on the benzene ring will determine the position of electrophilic attack. The presence of heteroatoms and their lone pairs of electrons can influence the electron density distribution in the aromatic ring, thereby directing incoming electrophiles to specific positions. libretexts.org
Functionalization of the Furan (B31954) Ring
The furan ring within the furo[2,3-g] google.comsci-hub.sebenzoxazole structure presents additional sites for chemical modification. A notable method for achieving 2,3-difunctionalization of furan rings involves a sequence of magnesiation and sulfoxide-magnesium exchange. sci-hub.sersc.org This approach allows for the sequential introduction of two different electrophiles at the C-2 and C-3 positions of the furan ring. sci-hub.sersc.org
The process begins with the deprotonation at position 3 of a 2-arylsulfinyl furan derivative using a magnesium amide base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). sci-hub.se The resulting magnesiated intermediate can then react with a first electrophile. sci-hub.se Subsequently, a sulfoxide-magnesium exchange reaction is triggered by treatment with a Grignard reagent such as iPrMgCl·LiCl, which generates a magnesium reagent at the former sulfoxide (B87167) position. sci-hub.se This second intermediate can then be trapped with a second electrophile, leading to the 2,3-disubstituted furan. sci-hub.se This methodology has been successfully applied to various furan and benzofuran (B130515) systems. sci-hub.sersc.org
This sequential approach provides a powerful tool for creating a diverse library of furo[2,3-g] google.comsci-hub.sebenzoxazole derivatives with various substitution patterns on the furan moiety, which is essential for exploring their potential applications.
Side Chain Modifications and Substituent Effects
The modification of side chains attached to the furo[2,3-g] google.comsci-hub.sebenzoxazole core is a key strategy for fine-tuning the molecule's biological activity. The nature, size, and position of these substituents can significantly impact interactions with biological targets.
Research on related benzoxazole derivatives has demonstrated that modifications at various positions can lead to significant changes in antiproliferative activity. mdpi.com For example, in a series of 2-phenylbenzoxazole (B188899) derivatives, the presence of a chlorine atom at the 5-position of the benzoxazole ring and a methoxy (B1213986) group at the 3-position of the phenyl ring, combined with an N,N-diethyl or morpholine (B109124) substituent at the 4-position of the phenyl ring, generally resulted in higher antiproliferative activity. mdpi.com This suggests that both electronic and steric factors of the substituents play a crucial role.
Similarly, in another study on benzothiazole, benzimidazole, and benzoxazole derivatives, the introduction of an N-methylpiperazine substituent at the 2-position was well-tolerated, while placing it at the 6-position led to a significant decrease in potency. mdpi.com These findings highlight the sensitivity of biological activity to the specific placement of side chains.
The following table summarizes the observed effects of different substituents on the activity of related benzoxazole compounds, providing insights into potential SAR for the furo[2,3-g] google.comsci-hub.sebenzoxazole scaffold.
| Modification Site | Substituent | Observed Effect on Activity | Reference |
| Benzoxazole Ring (Position 5) | Chlorine | Enhanced antiproliferative activity | mdpi.com |
| 2-Phenyl Ring (Position 3) | Methoxy | Enhanced antiproliferative activity | mdpi.com |
| 2-Phenyl Ring (Position 4) | N,N-diethyl | Higher antiproliferative activity | mdpi.com |
| 2-Phenyl Ring (Position 4) | Morpholine | Higher antiproliferative activity | mdpi.com |
| Benzothiazole Scaffold (Position 2) | N-methylpiperazine | Well-tolerated | mdpi.com |
| Benzothiazole Scaffold (Position 6) | N-methylpiperazine | Detrimental to potency | mdpi.com |
These examples underscore the importance of systematic side chain modifications in the development of potent and selective furo[2,3-g] google.comsci-hub.sebenzoxazole-based compounds.
Heteroatom Derivatization
The nitrogen and oxygen atoms within the furo[2,3-g] google.comsci-hub.sebenzoxazole core are potential sites for derivatization, which can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds.
In the broader context of drug design, free amines can be derivatized into various functional groups such as amides, sulfonamides, or phosphonamides. google.comgoogle.com Similarly, hydroxyl groups can be converted into ethers, esters (e.g., (acyloxy)methyl and (acyloxy)ethyl ethers), carbonates, or sulfonates to create prodrugs with altered pharmacokinetic properties. google.comgoogle.com
For instance, the acylation of an amino group or the alkylation of a hydroxyl group can be achieved through standard synthetic protocols. Research on related heterocyclic systems has shown that such modifications can significantly impact biological activity. In one study, the alkylation of a 2-mercapto-6-aminobenzothiazole intermediate was a key step in the synthesis of potent antitumor agents. mdpi.com Subsequent acylation of the amino group further diversified the synthesized compounds. mdpi.com
The following table provides examples of common heteroatom derivatizations and their potential impact, drawing from general principles of medicinal chemistry and studies on related heterocyclic compounds.
| Heteroatom | Derivatization Reaction | Resulting Functional Group | Potential Impact | Reference |
| Nitrogen (Amine) | Acylation | Amide | Altered solubility, hydrogen bonding | google.comgoogle.com |
| Nitrogen (Amine) | Sulfonylation | Sulfonamide | Altered electronic properties, biological interactions | google.comgoogle.com |
| Oxygen (Hydroxyl) | Alkylation | Ether | Increased lipophilicity | google.comgoogle.com |
| Oxygen (Hydroxyl) | Esterification | Ester | Prodrug formation, altered metabolic stability | google.comgoogle.com |
These derivatization strategies offer a versatile toolkit for modifying the properties of the furo[2,3-g] google.comsci-hub.sebenzoxazole core, enabling the optimization of its therapeutic potential.
Spectroscopic Characterization Techniques for Furo 2,3 G 1 2 Benzoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of Furo[2,3-g] rsc.orgmdpi.combenzoxazole (B165842) derivatives, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In Furo[2,3-g] rsc.orgmdpi.combenzoxazole derivatives, the aromatic protons on the benzene (B151609) and furan (B31954) rings resonate in distinct regions. Protons on the benzenoid ring typically appear in the range of δ 7.0–8.5 ppm, with their multiplicity and coupling constants revealing their substitution pattern. For instance, in a series of synthesized dihydrofurobenzoxazolin-2(3H)-ones, the aromatic protons were clearly identified. nih.gov Similarly, in related furo-chromene structures, aromatic protons are observed as singlets and multiplets between δ 6.50-7.47 ppm. rsc.orgmdpi.com The protons on the furan moiety of the core structure are also characteristically observed in the aromatic region.
Substituents on the heterocyclic system will show signals at their expected chemical shifts. For example, a methyl group would appear around δ 2.49 ppm, while methylene (B1212753) protons adjacent to a sulfur atom (S-CH₂) in related benzoxazole derivatives appear in the range of δ 4.28-4.73 ppm. jrespharm.com
Table 1: Representative ¹H NMR Spectral Data for Protons in Furo-Benzoxazole Analogs
| Compound Type | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Reference |
| Dihydrofuro[2,3-g]benzoxazolin-2(3H)-one | Aromatic-H | (Not specified) | - | - | nih.gov |
| Furo[2,3-f]chromen-3-yl)acetic Acid | Aromatic-H | 7.06 | d | 1.1 | mdpi.com |
| Furo[2,3-f]chromen-3-yl)acetic Acid | Aromatic-H | 6.30 | d | 1.5 | mdpi.com |
| Furo[3,2-g]chromen-6-ol | Aromatic-H | 7.32 | s | - | rsc.org |
| Furo[3,2-g]chromen-6-ol | Aromatic-H | 6.50 | s | - | rsc.org |
| 2-(2-Chlorophenyl)-5-methyl-benzoxazole | Aromatic-H | 7.18 - 8.11 | m | - | jbarbiomed.com |
| 2-(2-Chlorophenyl)-5-methyl-benzoxazole | -CH₃ | 2.49 | s | - | jbarbiomed.com |
Note: This table compiles data from analogous structures to provide representative chemical shift ranges.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum of a Furo[2,3-g] rsc.orgmdpi.combenzoxazole derivative will show distinct signals for the furan carbons, the benzenoid carbons, and the carbons of the oxazole (B20620) ring. The carbon atom at position 2 (C2) of the oxazole ring is typically observed at a downfield shift, often in the range of δ 150-165 ppm, due to its position between two heteroatoms. mdpi.com The carbons of the benzene ring typically resonate between δ 110-150 ppm. mdpi.comjbarbiomed.com Quaternary carbons at the ring junctions (e.g., C3a, C4a, C8a, C8b) can be identified by their lack of signal in DEPT-135 spectra and are crucial for confirming the fused ring structure.
For example, in a synthesized 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, a related furo-fused system, carbon signals were observed at δ 172.19 (C=O), with aromatic and heterocyclic carbons appearing between δ 104.39 and δ 159.71 ppm. mdpi.com In various benzoxazole derivatives, the C=N carbon of the oxazole ring is found around δ 161.1 ppm, while other aromatic carbons are seen from δ 110.2 to δ 148.9 ppm. jbarbiomed.com
Table 2: Representative ¹³C NMR Spectral Data for Furo-Benzoxazole Analogs
| Compound Type | Carbon Atom | Chemical Shift (δ ppm) | Reference |
| Furo[2,3-f]chromen derivative | C=O (acid) | 172.19 | mdpi.com |
| Furo[2,3-f]chromen derivative | Aromatic/Heterocyclic C | 104.39 - 159.71 | mdpi.com |
| 2-Substituted Benzoxazole | C2 (C=N) | 161.1 - 165.96 | jrespharm.comjbarbiomed.com |
| 2-Substituted Benzoxazole | Aromatic C | 110.2 - 150.8 | rsc.orgjbarbiomed.com |
| General Benzoxazoles | C3a/C7a (bridgehead) | ~140-150 | mdpi.com |
Note: This table compiles data from analogous structures to provide representative chemical shift ranges.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the connectivity within the benzenoid and furan rings by showing cross-peaks between neighboring protons (e.g., H-5 with H-6). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is invaluable for assigning carbon signals based on the already assigned proton signals, or vice versa. emerypharma.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. HMBC is critical for establishing the connectivity across quaternary carbons and heteroatoms. For the Furo[2,3-g] rsc.orgmdpi.combenzoxazole skeleton, HMBC spectra would confirm the fusion of the rings by showing correlations between a proton on one ring and a carbon on an adjacent ring (e.g., a furan proton showing a correlation to a benzene carbon).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Furo[2,3-g] rsc.orgmdpi.combenzoxazole derivatives, the IR spectrum provides key evidence for the heterocyclic core and any substituents. nih.gov
Key characteristic absorption bands include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. jrespharm.com
Aromatic C=C stretching: Multiple sharp bands in the 1450–1625 cm⁻¹ region. jrespharm.comnih.gov
C=N stretching (oxazole ring): A characteristic sharp band around 1605–1688 cm⁻¹. nih.gov
C-O-C stretching (ether/furan and oxazole): Strong absorptions in the 1000–1300 cm⁻¹ region. ias.ac.in
Table 3: Characteristic IR Absorption Bands for Furo-Benzoxazole Derivatives and Analogs
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3043 - 3111 | jrespharm.com |
| Aromatic C=C | Stretching | 1450 - 1625 | jrespharm.comnih.gov |
| Oxazole C=N | Stretching | 1605 - 1688 | nih.gov |
| Furan/Oxazole C-O | Stretching | 1000 - 1300 | ias.ac.in |
| Carbonyl C=O (if present) | Stretching | 1641 - 1726 | mdpi.comjrespharm.com |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.
For Furo[2,3-g] rsc.orgmdpi.combenzoxazole derivatives, the molecular ion peak [M]⁺ is typically observed. A study on isomeric dihydrofurobenzoxazolinones revealed characteristic fragmentation patterns, including differences in the relative abundance of an ion at m/z 163, suggesting rearrangements and specific cleavages of the fused ring system under electron ionization. researchgate.net The fragmentation can involve the opening of the dihydrofuran ring or the loss of small, stable molecules like CO from the oxazolinone moiety. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Furo[2,3-g] rsc.orgmdpi.combenzoxazole derivatives possess an extended π-conjugated system, which results in characteristic absorption bands. These compounds are expected to absorb light primarily in the UV-A region.
Studies on related 2-(2'-hydroxyphenyl) benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br Similarly, other benzoxazole-based dyes absorb in the UV region with fluorescence emission in the blue-green portion of the spectrum. nih.gov The absorption is attributed to π → π* electronic transitions within the conjugated aromatic and heterocyclic system. The exact position of λmax and the molar absorptivity (ε) are influenced by the substitution pattern on the ring system and the polarity of the solvent. scielo.brresearchgate.net
Table 4: Representative UV-Vis Absorption Data for Benzoxazole Analogs
| Compound Type | Solvent | λmax (nm) | Reference |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | Ethanol (B145695) | 374 | scielo.br |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | scielo.br |
| Benzoxazole-conjugated Schiff Base | Various | (UV region) | nih.gov |
| Furo[2,3-b]pyridine derivative | Various | 250 - 390 | researchgate.net |
Computational and Theoretical Studies of Furo 2,3 G 1 2 Benzoxazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the electronic level. For heterocyclic systems, these methods provide deep insights into stability, reactivity, and spectroscopic characteristics that are often difficult to probe experimentally.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying organic molecules. researchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and efficient method for modeling the properties of benzoxazole (B165842) derivatives. nih.govdergipark.org.tr These methods are often paired with Pople-style basis sets, such as 6-31G* or more extensive sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.gov
Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. Both approaches are instrumental in calculating the fundamental characteristics of molecules, including their optimized geometries, electronic structures, and vibrational frequencies, providing a theoretical foundation for understanding their chemical behavior. esisresearch.org
Geometry Optimization and Structural Parameters
A primary application of quantum chemical calculations is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. dntb.gov.uanih.gov This computational procedure yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. nih.gov For fused heterocyclic systems like Furo[2,3-g] researchgate.netnih.govbenzoxazole, these parameters define the planarity and strain of the ring system.
Studies on related benzoxazole derivatives show that DFT calculations can predict geometries that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.govsemanticscholar.org The optimized structure is confirmed as a true energy minimum by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. esisresearch.org
Below is a table of representative, theoretically-derived structural parameters for key bonds and angles within a benzoxazole framework, based on published data for analogous compounds.
| Parameter | Bond/Angle | Typical Calculated Value | Reference Source |
| Bond Length | C=N (oxazole) | ~1.30-1.38 Å | nih.gov |
| C-O (oxazole) | ~1.36-1.39 Å | nih.gov | |
| C-O-C (furan) | ~1.37 Å | esisresearch.org | |
| Bond Angle | C-O-C (oxazole) | ~104-106° | nih.gov |
| O-C=N (oxazole) | ~114-116° | nih.gov | |
| Dihedral Angle | Benzene-Oxazole | Near 0° (for planarity) | nih.gov |
Note: The values are illustrative and based on data for various benzoxazole derivatives. Specific values for Furo[2,3-g] researchgate.netnih.govbenzoxazole would require dedicated calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net For various benzoxazole derivatives, this gap has been computationally determined to be in the range of 3.80 to 4.27 eV. semanticscholar.org
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. dergipark.org.tresisresearch.org MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to where a molecule is likely to interact with other chemical species.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Source |
| Substituted Benzoxazole 1 | -6.04 | -1.77 | 4.27 | semanticscholar.org |
| Substituted Benzoxazole 2 | -5.73 | -1.93 | 3.80 | semanticscholar.org |
| Substituted Benzoxazole 3 | -6.22 | -2.07 | 4.15 | semanticscholar.org |
Note: These values are for specific substituted benzoxazoles and serve as examples of typical FMO analyses.
Vibrational Frequency Analysis
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.commdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. esisresearch.orgq-chem.com
For benzoxazole systems, DFT calculations have been successfully used to assign characteristic vibrations. esisresearch.org For instance, the C=N stretching vibration in the oxazole (B20620) ring is typically observed in the 1517-1672 cm⁻¹ region, while asymmetric and symmetric C-O-C stretching vibrations of a furan (B31954) or similar ether linkage appear around 1150 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Reference Source |
| C=N Stretch | Oxazole Ring | 1517 - 1536 | esisresearch.org |
| C-N Stretch | Phenyl-Nitrogen | 1260 - 1340 | esisresearch.org |
| Asymmetric C-O-C Stretch | Furan/Ether Linkage | ~1153 | esisresearch.org |
| Symmetric C-O-C Stretch | Furan/Ether Linkage | ~1079 | esisresearch.org |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | ijcce.ac.ir |
Note: The table presents typical frequency ranges for functional groups found in Furo[2,3-g] researchgate.netnih.govbenzoxazole, based on data from related structures.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. sioc-journal.cn DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net
By locating the transition state, the activation energy barrier for a reaction can be calculated, providing insight into the reaction kinetics and feasibility. nih.gov This approach has been used to understand the formation of various heterocyclic systems, including the cyclization steps in the synthesis of furo[2,3-b]pyrroles and benzoxazoles. sioc-journal.cnnih.gov Such studies can explain the regioselectivity and stereoselectivity observed experimentally by comparing the energy barriers of different possible reaction pathways. nih.gov Although specific mechanistic studies on Furo[2,3-g] researchgate.netnih.govbenzoxazole synthesis are not detailed in the available literature, these computational methods provide the standard approach for such investigations.
Stereochemical Investigations and Conformation Analysis
For molecules that are not perfectly rigid, computational methods are used to investigate their stereochemistry and conformational preferences. scielo.brnih.gov This involves calculating the relative energies of different stereoisomers (e.g., E/Z isomers) or conformers that arise from rotation around single bonds. nih.gov
Potential Energy Surface (PES) scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. nih.gov This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation. Such studies are crucial for understanding how a molecule's three-dimensional shape influences its properties and biological activity. For example, in substituted 2-benzylidene-benzoxazoles, theoretical studies have been used to determine that the E stereoisomer is significantly more stable due to factors like intramolecular hydrogen bonding. scielo.br This type of analysis would be essential for understanding the behavior of any substituted derivatives of Furo[2,3-g] researchgate.netnih.govbenzoxazole. nih.gov
Theoretical Prediction of Chemical Reactivity Descriptors
No published studies were found that specifically calculate the chemical reactivity descriptors for Furo[2,3-g] Current time information in Bangalore, IN.nih.govbenzoxazole using methods like Density Functional Theory (DFT). Therefore, data on its HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, chemical potential, or electrophilicity index are not available.
Molecular Modeling and Simulation Approaches
There is no information in the reviewed literature regarding molecular modeling or simulation studies, such as molecular docking or molecular dynamics, that have been performed on the Furo[2,3-g] Current time information in Bangalore, IN.nih.govbenzoxazole scaffold.
Advanced Applications and Future Research Directions
Applications in Materials Science
The unique photophysical properties inherent to the benzoxazole (B165842) core suggest that furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole and its derivatives are promising candidates for various applications in materials science. smolecule.comcore.ac.ukglobalresearchonline.net The fusion of the furan (B31954) and benzoxazole rings can lead to compounds with desirable electronic and optical characteristics.
Fluorescent Probes and Dyes
Benzoxazole derivatives are well-regarded for their fluorescent properties, often exhibiting high Stokes shifts and stability, making them suitable as fluorescent probes and dyes. globalresearchonline.net These characteristics are attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. The furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole framework, while not extensively studied for this purpose, holds potential in this area. The development of novel fluorescent probes based on this scaffold could offer sensitive and selective detection of various analytes. Future research could focus on synthesizing derivatives with tailored fluorescent properties for specific biological or environmental sensing applications.
Photochromic Agents
The broader class of benzoxazoles has been identified for its potential in the development of photochromic materials. core.ac.uk These materials can undergo reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications such as optical data storage and smart windows. The specific photochromic behavior of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives has yet to be thoroughly investigated. This presents a significant research opportunity to explore how the fused furan ring influences the photochromic properties of the benzoxazole system and to design novel photo-responsive materials.
Organic Electronic Materials
The field of organic electronics could benefit from the unique electronic structure of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives. While research on this specific scaffold is limited, related benzoxazole-containing compounds have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their stability and optical properties. smolecule.com For instance, benzimidazo[2,1-b]benzoxazole derivatives have been investigated as charge transport materials in OLEDs. google.com The furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole core offers a distinct electronic profile that warrants investigation for its potential in creating novel organic semiconductors and light-emitting materials.
Supramolecular Chemistry Involving Furo[2,3-g]Current time information in Bangalore, IN.mdpi.combenzoxazole Scaffolds
Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, offers a promising avenue for the application of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole scaffolds. The heteroatoms within the furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole structure provide potential sites for hydrogen bonding, metal coordination, and other non-covalent interactions, which are fundamental to the construction of supramolecular assemblies. jyu.fi
The development of hierarchical supramolecular structures with charge transfer interactions can lead to novel luminescent materials. rsc.org While the direct involvement of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole in such assemblies has not been reported, its potential for forming charge-transfer complexes makes it an interesting candidate for future studies in this area. Research could explore the co-assembly of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives with other aromatic systems to create new functional materials with tailored optical and electronic properties.
Emerging Synthetic Methodologies for Furo[2,3-g]Current time information in Bangalore, IN.mdpi.combenzoxazole Derivatives
The synthesis of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives has been a subject of interest, with a focus on creating substituted versions for various applications. A notable example is the synthesis of a series of substituted 7,8-dihydrofuro[2,3-g]benzoxazole-7-carboxylic acids. eco-vector.com
Recent advancements in synthetic chemistry are paving the way for more efficient and environmentally friendly methods to produce such heterocyclic compounds. One of the most promising emerging methodologies is mechanochemistry. mdpi.comoup.combeilstein-journals.orgnih.govresearchgate.net Mechanochemical synthesis, which involves reactions conducted by grinding or milling solid reactants, often reduces or eliminates the need for solvents, shortens reaction times, and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. oup.comresearchgate.net The application of mechanochemistry to the synthesis of benzoxazoles has been demonstrated, suggesting that this technique could be a valuable tool for the future production of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives. oup.combeilstein-journals.orgnih.govresearchgate.net
Furthermore, the development of novel catalytic systems, including the use of nanocatalysts, is another key area of research that could significantly impact the synthesis of these compounds. ijpbs.com Exploring these emerging synthetic routes will be crucial for accessing a wider range of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives for various applications.
Interdisciplinary Research Opportunities in Chemical Biology (excluding pharmacological aspects)
The intersection of chemistry and biology offers exciting opportunities for the application of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole scaffolds as tools for biological research. While pharmacological aspects are excluded from this discussion, the potential for these compounds to serve as probes and labels for biomolecules is significant.
For example, the related compound, furo[3,4-f] Current time information in Bangalore, IN.mdpi.combenzoxazole, has been suggested to have the ability to intercalate with DNA, which could be harnessed for its use as a biological probe to study nucleic acid structures and interactions. smolecule.com This suggests that furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole derivatives could also be designed as fluorescent probes for imaging and sensing within biological systems. Their unique heterocyclic structure could be functionalized to target specific biomolecules or cellular compartments, providing valuable tools for understanding complex biological processes. Future research in this area could focus on the design and synthesis of furo[2,3-g] Current time information in Bangalore, IN.mdpi.combenzoxazole-based probes with optimized photophysical properties for advanced microscopy and bio-imaging techniques. mpg.de
Outlook and Future Perspectives in Fused Heterocycle Research
The field of fused heterocyclic chemistry is a dynamic and continually evolving area of research, driven by the quest for novel molecules with unique biological and material properties. ijpsr.com The fusion of different heterocyclic rings, such as furan and benzoxazole to form scaffolds like Furo[2,3-g] smolecule.comnih.govbenzoxazole, creates structurally diverse molecules with distinct electronic and steric properties. smolecule.comresearchgate.net These characteristics are central to their potential applications in medicinal chemistry and materials science. smolecule.cominnovareacademics.in The future of this research area lies in the rational design of new fused systems, the development of efficient and sustainable synthetic methodologies, and the thorough investigation of their structure-activity relationships.
Future research on fused heterocycles, including the Furo[2,3-g] smolecule.comnih.govbenzoxazole scaffold, is expected to focus on several key areas. In medicinal chemistry, the benzoxazole moiety is recognized as a "privileged structure," known to interact with various biological targets. innovareacademics.ind-nb.info Its incorporation into a fused system with a furan ring could lead to the development of new therapeutic agents. nih.gov Research on related benzoxazole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting promising avenues for the investigation of furo-benzoxazole systems. researchgate.netmdpi.comresearchgate.net For instance, studies on dihydrofuro[2,3-g]benzoxazolin-2(3H)-one derivatives have already shown significant antimicrobial activity against various bacteria and fungi. nih.gov The ability of benzoxazole-containing compounds to act as kinase inhibitors and DNA intercalating agents further highlights their therapeutic potential. smolecule.comnih.gov
In the realm of materials science, the unique photophysical properties of fused aromatic systems are of great interest. smolecule.com Compounds incorporating benzoxazole and furan rings have potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic materials. smolecule.com The rigid, planar structure of these fused systems can facilitate π-π stacking and charge transport, which are desirable properties for organic semiconductors. Future work will likely involve the synthesis of Furo[2,3-g] smolecule.comnih.govbenzoxazole derivatives with tailored electronic properties, achieved by introducing various substituents onto the heterocyclic core. The exploration of their fluorescence and charge-transport characteristics will be crucial for realizing their potential in advanced materials.
The development of green and efficient synthetic methods is another critical aspect of future research. mdpi.comorganic-chemistry.org Methodologies such as microwave-assisted synthesis, ultrasound, and multicomponent reactions are being increasingly employed to create complex heterocyclic structures in a more sustainable manner. mdpi.comrsc.org Applying these modern synthetic strategies to the Furo[2,3-g] smolecule.comnih.govbenzoxazole system will be essential for generating libraries of derivatives for systematic biological and material screening.
The table below summarizes the prospective research avenues for fused heterocyclic compounds, with a focus on the potential of the furo-benzoxazole scaffold.
| Research Area | Focus | Potential Applications | Related Findings for Fused Heterocycles |
| Medicinal Chemistry | Design and synthesis of novel derivatives. | Anticancer agents, Antimicrobial drugs, Anti-inflammatory compounds. | Benzoxazole derivatives show broad biological activity. d-nb.info Dihydrofuro[2,3-g]benzoxazolin-2(3H)-ones exhibit antimicrobial properties. nih.gov |
| Investigation of mechanism of action. | Kinase inhibitors, DNA intercalators. | Benzoxazole moieties are known to intercalate with DNA. smolecule.com Furoacridone epoxides alkylate DNA guanine (B1146940) units. nih.gov | |
| Materials Science | Exploration of photophysical properties. | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes. | Fused benzoxazole and furan structures impart distinct photophysical properties. smolecule.com |
| Development of functional materials. | Organic semiconductors, Optical devices. | Fused heteropolycycles can exhibit significant fluorescence. mdpi.com | |
| Synthetic Chemistry | Development of sustainable synthetic routes. | Greener and more efficient synthesis. | Microwave, ultrasound, and multicomponent reactions are being used for benzoxazole synthesis. mdpi.comorganic-chemistry.org |
Q & A
Q. What are the established synthetic routes for furo[2,3-g][1,3]benzoxazole derivatives, and how can their efficiency be optimized?
Furobenzoxazole derivatives are typically synthesized via cyclization reactions, such as palladium-catalyzed cycloisomerization of (Z)-enynols or TMSCl-mediated aza-acetalizations of aromatic aldehydes . Optimization involves adjusting catalysts (e.g., Pd-based systems for green solvents like glycerol) and reaction conditions (temperature, solvent polarity). Purity is validated using HPLC and NMR spectroscopy. For scalability, evaluate reaction yields under varying stoichiometric ratios (e.g., 1:1 vs. 1:2 substrate/catalyst) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include H/C NMR (for regiochemical confirmation), FT-IR (to identify carbonyl or heterocyclic stretches), and mass spectrometry (for molecular ion validation). Contradictions in NMR splitting patterns, such as unexpected coupling constants, may arise from conformational flexibility or tautomerism. Resolution requires comparative analysis with computed spectra (DFT) or X-ray crystallography .
Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of furobenzoxazole derivatives?
Substituents like halogens (Cl, F) enhance lipophilicity (logP increases by ~0.5–1.0 units) and influence intermolecular interactions (e.g., hydrogen bonding). Systematic studies using Hammett constants () correlate electronic effects with reactivity. For example, electron-withdrawing groups at the 6-position reduce basicity (pKa shifts from 8.2 to 6.7) .
Advanced Research Questions
Q. What computational strategies are recommended for studying this compound’s electronic structure and binding affinities?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Molecular docking (AutoDock Vina) assesses binding modes with biological targets (e.g., VEGFR-2). For accurate results, validate docking scores with experimental IC values from kinase inhibition assays .
Q. How can researchers address discrepancies in reported biological activities (e.g., cytotoxic vs. non-cytotoxic derivatives)?
Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to design replication studies. For example, test compounds across multiple cell lines (e.g., HeLa, MCF-7) with standardized MTT protocols and positive controls (e.g., doxorubicin) .
Q. What methodologies enable the detection of reactive intermediates during furobenzoxazole synthesis?
Time-resolved FT-IR or in situ NMR monitors transient species (e.g., enolates or radical intermediates). Trapping experiments with TEMPO or DMPO confirm radical pathways. For Pd-catalyzed reactions, XAS (X-ray absorption spectroscopy) identifies oxidation states of catalytic centers .
Q. How do solvent effects influence the regioselectivity of this compound formation?
Polar aprotic solvents (DMF, DMSO) favor charge-separated transition states, enhancing cyclization at the 2,3-position. Solvent parameter tables (e.g., Kamlet-Taft ) quantify polarity effects. Computational solvation models (COSMO-RS) predict solvent-specific activation energies .
Methodological Frameworks
Q. What experimental design principles minimize bias in structure-activity relationship (SAR) studies?
Use the PICO framework: P opulation (compound library), I ntervention (substituent variation), C omparison (parent scaffold), O utcome (IC/EC). Randomize screening batches and apply multivariate analysis (PLS regression) to deconvolute steric/electronic contributions .
Q. How can researchers validate the reproducibility of furobenzoxazole-based catalytic systems?
Report detailed catalytic cycles (TOF, TON) and characterize recovered catalysts via XPS or TEM. Cross-validate results using independent labs (e.g., round-robin testing). For heterogeneous systems, BET surface area and pore size distribution analyses ensure batch consistency .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response data in furobenzoxazole bioactivity studies?
Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals for EC values. For outliers, apply Grubbs’ test () and justify exclusions .
Q. How should researchers document synthetic procedures to meet journal reproducibility standards?
Include (i) exact molar ratios, (ii) purification methods (e.g., column chromatography gradients), and (iii) spectral accession codes (e.g., Cambridge CCDC numbers for crystallography). Adhere to the CONSORT checklist for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
